molecular formula C10H13Cl2NO2S B2354941 (R)-3-((4-Chlorophenyl)sulfonyl)pyrrolidine hydrochloride CAS No. 1353995-42-2

(R)-3-((4-Chlorophenyl)sulfonyl)pyrrolidine hydrochloride

Cat. No.: B2354941
CAS No.: 1353995-42-2
M. Wt: 282.18
InChI Key: RGLAJKQLHYULKK-HNCPQSOCSA-N
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Description

®-3-((4-Chlorophenyl)sulfonyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C10H12ClNO2S It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a 4-chlorophenylsulfonyl group attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((4-Chlorophenyl)sulfonyl)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with 4-chlorobenzenesulfonyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the pyrrolidine ring attacks the sulfonyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of ®-3-((4-Chlorophenyl)sulfonyl)pyrrolidine hydrochloride may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and the use of continuous flow reactors or other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-3-((4-Chlorophenyl)sulfonyl)pyrrolidine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

®-3-((4-Chlorophenyl)sulfonyl)pyrrolidine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-((4-Chlorophenyl)sulfonyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[(4-Chlorophenyl)sulfonyl]pyrrolidine: A closely related compound with similar chemical properties.

    Bis(4-chlorophenyl)sulfone: Another sulfonyl-containing compound with different structural features.

Uniqueness

®-3-((4-Chlorophenyl)sulfonyl)pyrrolidine hydrochloride is unique due to its specific combination of a pyrrolidine ring and a 4-chlorophenylsulfonyl group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various research applications.

Biological Activity

(R)-3-((4-Chlorophenyl)sulfonyl)pyrrolidine hydrochloride is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by diverse research findings and case studies.

The compound has the following chemical structure and properties:

  • IUPAC Name: this compound
  • Molecular Formula: C10H13Cl2NO2S
  • Molecular Weight: 272.19 g/mol
  • CAS Number: 20217854

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Pyrrolidine Ring: The pyrrolidine structure is formed through cyclization reactions involving appropriate precursors.
  • Sulfonylation Reaction: The introduction of the sulfonyl group is achieved via electrophilic substitution using a sulfonyl chloride derivative.
  • Hydrochloride Salt Formation: The final step involves protonation to form the hydrochloride salt, enhancing solubility for biological assays.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity: The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammatory cytokine levels such as IL-6 and TNF-alpha .
  • Receptor Modulation: It acts as a modulator for certain receptors, including serotonin receptors, which may influence neurotransmitter release and neuronal activity .

Therapeutic Applications

Research indicates several therapeutic areas where this compound could be beneficial:

  • Anti-inflammatory Effects: Studies have demonstrated its potential in reducing inflammation in cellular models, suggesting utility in treating conditions like arthritis and other inflammatory diseases .
  • Anticancer Properties: Preliminary findings suggest that it may exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further investigation in oncology .

Case Study 1: Anti-inflammatory Activity

A study evaluated the effects of this compound on IL-6 expression in human cell lines. The results indicated a significant reduction in IL-6 levels when treated with the compound compared to controls, highlighting its potential as an anti-inflammatory agent .

Case Study 2: Anticancer Activity

In vitro assays demonstrated that the compound exhibited selective cytotoxicity against breast cancer cell lines with an IC50 value lower than that of standard chemotherapeutics like doxorubicin. This suggests that it may be effective in cancer treatment protocols .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryReduced IL-6 and TNF-alpha levels
AnticancerCytotoxic effects on breast cancer cells
Receptor modulationInteraction with serotonin receptors

Properties

IUPAC Name

(3R)-3-(4-chlorophenyl)sulfonylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2S.ClH/c11-8-1-3-9(4-2-8)15(13,14)10-5-6-12-7-10;/h1-4,10,12H,5-7H2;1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGLAJKQLHYULKK-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1S(=O)(=O)C2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1S(=O)(=O)C2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 8.31 g (0.0248 mole) of 3-[(4-chlorophenyl)sulfonyl]-1-(phenylmethyl)pyrrolidine (free base) and 7.1 g (0.0455 mole) of phenyl chloroformate in 300 ml of methylene chloride was stirred at room temperature for 20 hr. The solution was extracted several times with dilute aqueous sodium hydroxide solution and the organic layer was separated and dried over magnesium sulfate. The solvent was removed in vacuo to give an oil. The oil was suspended in 300 ml of 60% sulfuric acid and the mixture poured over ice. The resulting acidic mixture was extracted with methylene chloride and the methylene chloride layer was discarded. The acidic aqueous layer was made basic with 50% sodium hydroxide solution and extracted with methylene chloride. The methylene chloride extract of the basic solution was dried over magnesium sulfate and the solvent removed in vacuo to give an oil, the free base of the title compound. The hydrochloride salt was prepared using ethereal hydrogen chloride added to a methanol solution of the free base and recrystallized from methyl alcohol-diethyl ether to give 4.11 g (58.9%) of white crystalline solid, m.p. 202°-203° C.
Name
3-[(4-chlorophenyl)sulfonyl]-1-(phenylmethyl)pyrrolidine
Quantity
8.31 g
Type
reactant
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

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